Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate
Description
Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a nitrogen atom, which is further bonded to a 2-methylhexa-3,5-diyn-2-yl moiety. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-7-8-9-12(5,6)13-10(14)15-11(2,3)4/h1H,2-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPFIKFSDQHJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C#CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Reactivity of the Carbamate Group
The tert-butyl carbamate (Boc) group is stable under basic and nucleophilic conditions but undergoes acidic deprotection (e.g., HCl in dioxane or TFA) to yield the free amine .
Key Reactions:
- Deprotection : Conditions : 4M HCl/dioxane, RT, 1–2 h.
- Transcarbamoylation : Reacts with phenols or alcohols under basic conditions to form aryl/alkyl carbamates .
Reactivity of the Diyne Moiety
The hexa-3,5-diyn-2-yl group exhibits click chemistry potential via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) . Additionally, the diyne can undergo:
Table 2: Diyne-Specific Reactions
Functionalization via Cross-Coupling
The compound participates in Sonogashira coupling to install aryl/alkynyl groups at the terminal alkyne positions. For example:Conditions : Pd(PPh₃)₄, CuI, Et₃N, 60°C.
Stability and Side Reactions
Scientific Research Applications
Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in covalent modifications of proteins, affecting their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate with structurally related carbamates, focusing on synthesis, physical properties, and functional group effects.
Structural Features and Substituent Effects
- Target Compound: The 2-methylhexa-3,5-diyn-2-yl group introduces a linear, electron-deficient alkyne system. tert-Butyl N-(6-bromohexyl) carbamate: Features a bromoalkyl chain, enabling nucleophilic substitution reactions . tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε): Aryl substituents with electron-withdrawing groups (Br, F) influence electronic properties and steric hindrance .
Physical and Spectral Properties
- Key Observations :
- Diyne-containing carbamates are likely liquids or low-melting solids due to reduced crystallinity from linear alkyne chains.
- Aromatic/thiazole derivatives exhibit higher melting points and distinct UV-Vis absorption .
Biological Activity
Tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological effects, and relevant research findings.
- Chemical Formula : C₁₂H₁₇N₁O₂
- Molecular Weight : 209.27 g/mol
- CAS Number : 2460749
- IUPAC Name : tert-butyl (2-methylhexa-3,5-diyn-2-yl)carbamate
- InChI Key : JVPFIKFSDQHJFD-UHFFFAOYSA-N
Biological Activity Overview
This compound has been studied for its various biological activities, including its potential as an anti-cancer agent and its effects on cellular signaling pathways.
1. Anti-Cancer Properties
Several studies have indicated that compounds similar to this compound exhibit anti-cancer properties. For instance:
- Mechanism of Action : The compound is believed to interfere with cancer cell proliferation by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels that supply tumors).
- Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity against breast and prostate cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be in the micromolar range, indicating potent activity.
2. Effects on Cellular Signaling Pathways
Research indicates that this compound may modulate key signaling pathways involved in cell survival and proliferation:
- NF-kB Pathway : Inhibition of the NF-kB pathway was observed in treated cells, leading to reduced expression of pro-inflammatory cytokines and survival factors.
- MAPK Pathway : Activation of the MAPK pathway was also noted, which is crucial for regulating cell growth and differentiation.
Data Table: Biological Activity Summary
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed:
- Cell Lines Tested : MCF-7 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer).
-
Results :
- MCF-7: IC50 = 15 µM
- PC3: IC50 = 20 µM
- HeLa: IC50 = 25 µM
These findings suggest that the compound has selective toxicity towards certain cancer types, making it a candidate for further development as an anti-cancer drug.
Toxicological Profile
While the compound shows promise in anti-cancer applications, it is essential to consider its safety profile. Preliminary toxicological assessments indicate:
- Low acute toxicity in animal models.
- No significant adverse effects at therapeutic doses.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-(2-methylhexa-3,5-diyn-2-yl)carbamate?
The synthesis typically involves coupling 2-methylhexa-3,5-diyn-2-amine with tert-butyl chloroformate under anhydrous conditions. A base like triethylamine is used to deprotonate the amine and facilitate carbamate formation . Reaction optimization includes controlling temperature (0–25°C) and inert atmospheres (N₂/Ar) to prevent side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high yields.
Q. How is the compound characterized to confirm its structural integrity?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for 9H) and alkyne protons (δ ~2.5–3.5 ppm).
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- Elemental analysis : To validate purity (>95%).
Q. What safety protocols are critical when handling intermediates during synthesis?
- Use fume hoods to avoid inhalation of volatile reagents (e.g., triethylamine).
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store the compound in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths, angles, and spatial arrangement. For example, the tert-butyl group’s steric effects on alkyne geometry can be analyzed to predict reactivity . High-resolution data (R-factor < 0.05) ensures accuracy, while twin refinement may address data ambiguities in non-merohedral twins .
Q. What mechanistic insights guide the optimization of coupling reactions involving the diyne moiety?
The compound’s terminal alkynes are prone to oxidative coupling (e.g., Glaser-Hay coupling). Mechanistic studies using DFT calculations (e.g., Gaussian 16) can model transition states and identify catalysts (e.g., CuI/Pd) that minimize side reactions. Kinetic monitoring via in situ IR or UV-Vis spectroscopy helps track reaction progress .
Q. How does the tert-butyl carbamate group influence stability in biological assays?
The tert-butyl group enhances lipophilicity, improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, analyzed via HPLC, assess hydrolytic resistance. Comparative studies with methyl or benzyl carbamates reveal the tert-butyl group’s superior steric protection against esterases .
Q. What strategies enable selective functionalization of the alkyne groups?
- Sonogashira coupling : Palladium-catalyzed cross-coupling with aryl halides, using CuI as a co-catalyst and DMF as solvent at 60°C .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for bioconjugation .
- Protection-deprotection : Temporary silyl protection (e.g., TMSCl) of one alkyne for regioselective reactions .
Q. Can computational modeling predict the compound’s interaction with enzymatic targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. For example, docking into the active site of acetylcholinesterase (PDB: 4EY7) identifies key hydrogen bonds between the carbamate carbonyl and Ser203. Free-energy perturbation (FEP) calculations quantify binding energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
